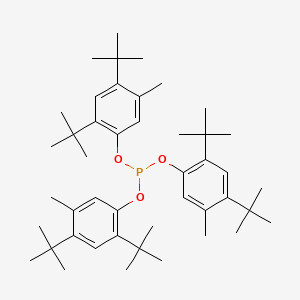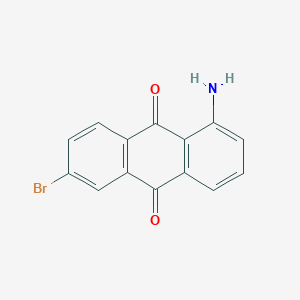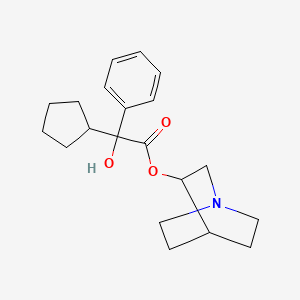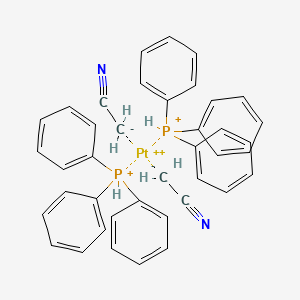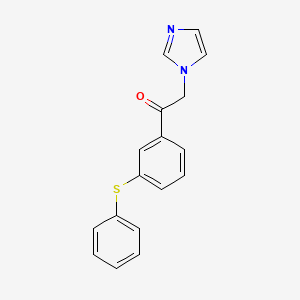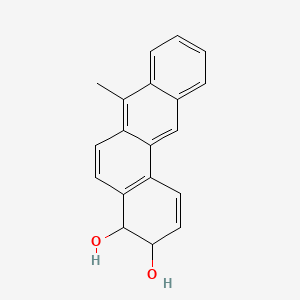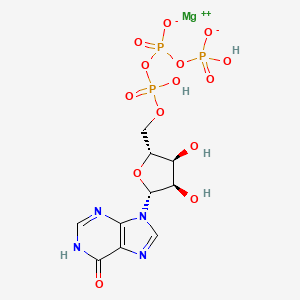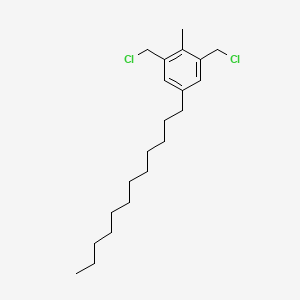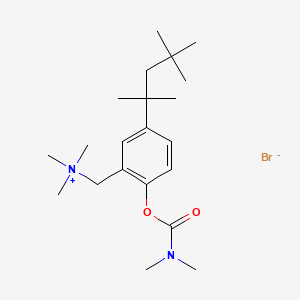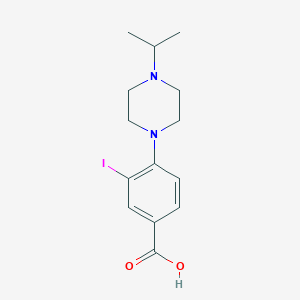
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-, also known as 4-[(2-hydroxyethyl)nitrosoamino]-1-butanol, is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of a nitroso group (-NO) attached to an ethyl group, which is further connected to a butanol chain. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can be synthesized through several synthetic routes. One common method involves the nitrosation of 4-aminobutanol with nitrous acid (HNO2) in the presence of a suitable acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of the nitroso group with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: The oxidation of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, such as alkyl halides or alkyl amines.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is used as a probe to investigate cellular processes and molecular interactions. It can be labeled with fluorescent tags for imaging and tracking purposes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals and as a tool for studying the effects of nitroso compounds on biological systems.
Industry: In the industrial sector, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is utilized in the production of specialty chemicals, coatings, and adhesives. It is also employed as an intermediate in the manufacture of various materials.
Wirkmechanismus
The mechanism by which 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- exerts its effects involves the interaction with molecular targets and pathways. The nitroso group in the compound can act as a nitrosating agent, transferring the nitroso group to other molecules. This can lead to the formation of nitrosamines, which are known to have biological activity.
Molecular Targets and Pathways:
Nitrosation: The nitroso group can react with nucleophiles, such as amines, to form nitrosamines. These compounds can interact with DNA and proteins, leading to various biological effects.
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Nitrosamines: These compounds are formed by the reaction of nitrosating agents with amines. They are known for their mutagenic and carcinogenic properties.
Nitrosylated Derivatives: These compounds contain a nitrosyl group (-NO) attached to various functional groups. They are used in various chemical and biological applications.
Uniqueness: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has a unique structure that allows it to participate in specific reactions and interactions. Its hydroxyl and nitroso groups provide versatility in its applications, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
62018-89-7 |
|---|---|
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-(4-hydroxybutyl)-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O3/c9-5-2-1-3-8(7-11)4-6-10/h9-10H,1-6H2 |
InChI-Schlüssel |
LJFPDQJQHXFUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CN(CCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



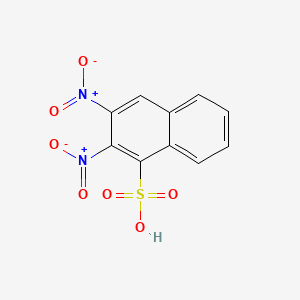
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)

